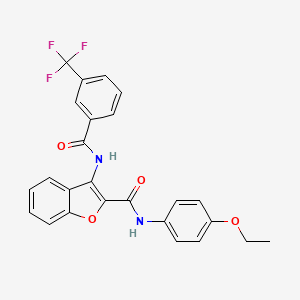

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a trifluoromethyl-substituted benzamido group at the C3 position and a 4-ethoxyphenyl moiety at the N-terminus of the benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and capacity for π-π interactions in biological targets. The 4-ethoxyphenyl substituent may contribute to solubility and pharmacokinetic properties via its ether linkage .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3N2O4/c1-2-33-18-12-10-17(11-13-18)29-24(32)22-21(19-8-3-4-9-20(19)34-22)30-23(31)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZTXZFJXBJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the carboxamide group, and subsequent functionalization with ethoxyphenyl and trifluoromethylbenzamido groups. Common synthetic routes may include:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Carboxamide Group: This step may involve the reaction of the benzofuran derivative with an amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Antiviral Properties

Research indicates that benzofuran derivatives, including N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, exhibit significant antiviral activity. In particular, compounds with similar structures have been investigated for their efficacy against hepatitis C virus (HCV) and other viral infections. For instance, studies have shown that certain benzofuran derivatives can inhibit HCV replication, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential. It is part of a broader class of benzofuran derivatives that have demonstrated selective cytotoxicity against various cancer cell lines. For example, some studies report that benzofuran compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic promise .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran A | MCF-7 | 5.2 | Apoptosis induction |

| Benzofuran B | HeLa | 3.8 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Molecular Interactions

Molecular docking studies indicate that benzofuran derivatives can bind to key proteins involved in cancer progression and viral replication. For instance, interactions with tubulin have been observed, which may disrupt microtubule dynamics and lead to mitotic arrest .

Case Study 1: Antiviral Activity Against Hepatitis C

A study published in MDPI highlights the synthesis and evaluation of various benzofuran derivatives for their antiviral properties against HCV. The findings suggest that structural modifications can enhance antiviral activity, positioning compounds like this compound as potential candidates for further investigation .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of similar benzofuran compounds demonstrated significant selectivity towards cancer cells over normal cells. This study provided insights into the structure-activity relationship (SAR), emphasizing the importance of substituents on the benzofuran core for enhancing cytotoxicity .

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with applications in antiviral and anticancer therapies. Ongoing research is essential to elucidate its full therapeutic potential and to optimize its chemical structure for improved efficacy and safety.

Future studies should focus on:

- In vivo testing to assess pharmacokinetics and toxicity.

- Mechanistic studies to understand its interactions at the molecular level.

- Clinical trials to evaluate its effectiveness in humans.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects may be mediated through interactions with these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Biological Activity

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on diverse sources of research.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with an ethoxyphenyl group and a trifluoromethylbenzamido moiety. This unique arrangement is believed to play a crucial role in its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including compounds similar to this compound. A review of benzo[b]furan derivatives indicated that these compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown up to tenfold increases in potency compared to standard chemotherapeutics such as Combretastatin-A4 .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 5.0 | |

| Compound B | MDA-MB-231 (Breast) | 3.5 | |

| This compound | HeLa (Cervical) | TBD |

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored. Compounds similar to this compound demonstrated effectiveness against various bacterial strains, indicating their potential as novel antibacterial agents. The structural features that enhance membrane permeability and target bacterial enzymes are key factors contributing to their efficacy .

Table 2: Antibacterial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 12.5 | |

| Compound D | S. aureus | 6.25 | |

| This compound | P. aeruginosa | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and bacterial growth, potentially through competitive inhibition or allosteric modulation . The presence of the trifluoromethyl group may enhance lipophilicity, aiding in cellular uptake and interaction with intracellular targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives, which included analogs of this compound. These studies confirmed the compound's selective toxicity towards cancer cells while sparing normal cells, underscoring its potential as a targeted therapy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.